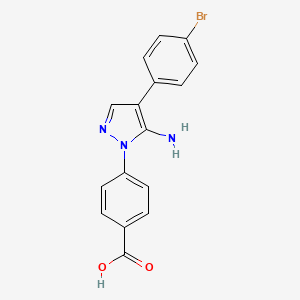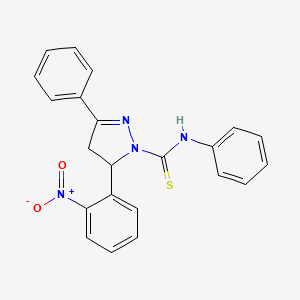
4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by heterogeneous catalysts such as alumina-silica-supported manganese dioxide in aqueous conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be optimized to ensure environmentally benign and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the bromophenyl group can produce phenyl derivatives.
Applications De Recherche Scientifique
4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, the compound may act as an inhibitor of certain kinases or as an antagonist of specific receptors, thereby modulating cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-4-(4-bromophenyl)pyrazole: This compound shares the pyrazole core but lacks the benzoic acid moiety.
4-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group at a different position.
4-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid: Another isomer with the carboxylic acid group at the 5-position.
Uniqueness
The uniqueness of 4-(5-Amino-4-(4-bromophenyl)-1H-pyrazol-1-yl)benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino group and the benzoic acid moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H12BrN3O2 |
|---|---|
Poids moléculaire |
358.19 g/mol |
Nom IUPAC |
4-[5-amino-4-(4-bromophenyl)pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H12BrN3O2/c17-12-5-1-10(2-6-12)14-9-19-20(15(14)18)13-7-3-11(4-8-13)16(21)22/h1-9H,18H2,(H,21,22) |
Clé InChI |
GKNZQLDEDRKBKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)C(=O)O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Fluorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942914.png)

![6-(1,3-benzodioxol-5-yl)-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B14942919.png)
![1-(4-Chlorophenyl)-3-{4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14942925.png)
![3-(5-Bromothiophen-2-yl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942936.png)
![Benzeneacetamide, N-[1-(aminocarbonyl)-3-methylbutyl]-alpha-methyl-4-(2-methylpropyl)-](/img/structure/B14942941.png)

![3-(4-nitrophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14942973.png)
![4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14942979.png)
![6-(1H-pyrazol-1-ylmethyl)-3-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942984.png)
![4-(4-fluorophenyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14942990.png)
![Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943008.png)
![1,3-diamino-10-(3-bromophenyl)-9-oxo-6,8,9,10-tetrahydro-7H-chromeno[3,2-c]pyridine-4-carbonitrile](/img/structure/B14943015.png)
